molecular formula C9H14ClNO B13275584 octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride

octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride

Cat. No.: B13275584
M. Wt: 187.66 g/mol
InChI Key: GNTCZVUWCNODGO-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride: is a chemical compound with the molecular formula C₉H₁₄ClNO. It is a derivative of the octahydro-1H-cyclopenta[b]pyridine skeleton, which is found in a broad spectrum of bioactive natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride typically involves a multi-step process. One approach involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieves high diastereoselectivity and can be performed with low palladium catalyst loading without copper .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)11-6-2-4-7-3-1-5-8(7)11/h7-8H,1-6H2

InChI Key

GNTCZVUWCNODGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN(C2C1)C(=O)Cl

Origin of Product

United States

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